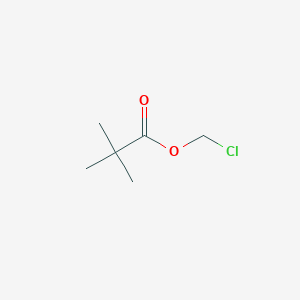
(4-Methoxybenzyl)triphenylphosphonium chloride
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis from Triphenylphosphane : Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride is formed by reacting triphenylphosphane with 2,4,5-trimethoxybenzyl chloride under anhydrous conditions (Shivaprakash et al., 2015).
Molecular Structure Analysis
- Steric Congestion and Molecular Geometry : The molecular geometry of related phosphonium compounds shows evidence of steric congestion, particularly around the central double bond. This aspect is highlighted in the non-planar structure of the central alkene fragment in certain derivatives (Shivaprakash et al., 2015).
Chemical Reactions and Properties
- Wittig Reactions : (4-Methoxybenzyl)triphenylphosphonium chloride derivatives participate in Wittig reactions, leading to the formation of multiply substituted stilbenes (Shivaprakash et al., 2015).
Physical Properties Analysis
- Crystal Structure and Hydrogen Bonds : In certain hydrated forms, the chloride anions and water molecules are linked by hydrogen bonds forming chain structures, and each cation is linked by hydrogen bonds forming a sheet structure (Shivaprakash et al., 2015).
Chemical Properties Analysis
- Antimicrobial Activity : Derivatives of (4-Methoxybenzyl)triphenylphosphonium chloride, specifically acylhydrazones, have shown selective activity against Gram-positive bacteria strains (Milenković et al., 2020).
- Corrosion Inhibition : A related compound, (4-ethoxybenzyl)-triphenylphosphonium bromide, has shown good inhibiting features for mild steel corrosion in acidic solutions (Kumar et al., 2017).
Applications De Recherche Scientifique
-
Organic Synthesis
-
Preparation of PMB-Protected Products
- “(4-Methoxybenzyl)triphenylphosphonium chloride” can be used in the preparation of PMB-protected products . This involves using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, with typical runs producing PMB-protected products within 15 minutes .
- Results or outcomes: The result is the production of PMB-protected products .
-
Synthesis of Novel Blood Coagulation Factor Xa Inhibitors
- “(4-Methoxybenzyl)triphenylphosphonium chloride” has been used in the synthesis of novel blood coagulation factor Xa inhibitors . The specific methods of application and experimental procedures would depend on the context of the synthesis.
- Results or outcomes: The outcome is the production of novel blood coagulation factor Xa inhibitors .
Safety And Hazards
The safety data sheet for “(4-Methoxybenzyl)triphenylphosphonium chloride” advises not to get the compound in eyes, on skin, or on clothing. It also advises to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas). If swallowed, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBNCFNXOFWLR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybenzyl)triphenylphosphonium chloride | |
CAS RN |
3462-97-3, 18583-41-0 | |
| Record name | (4-Methoxybenzyl)triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3462-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-methoxybenzyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)



